7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI)
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Overview
Description
7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) is a heterocyclic compound that belongs to the class of cyclopenta[c]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water .
Industrial Production Methods
Industrial production methods for 7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: t-BuOOH, Mn(OTf)2, water, 25°C.
Reduction: NaBH4, LiAlH4, solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles, solvents like dichloromethane (DCM) or acetonitrile, room temperature or elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of protein kinases and other enzymes, making them valuable in drug discovery and development.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as corrosion inhibitors for carbon steel.
Biological Studies: The compound’s biological activity, including its potential as a fluorescent probe and its hypoglycemic activity, makes it useful in various biological studies.
Mechanism of Action
The mechanism of action of 7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, as a protein kinase inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby modulating cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including hypoglycemic activity and inhibition of protein kinases.
Cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds are used as corrosion inhibitors and have similar synthetic routes.
The uniqueness of 7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) lies in its specific substitution pattern and the resulting biological activities and applications.
Properties
CAS No. |
147646-28-4 |
---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
4-methyl-5,6-dihydrocyclopenta[c]pyridin-7-one |
InChI |
InChI=1S/C9H9NO/c1-6-4-10-5-8-7(6)2-3-9(8)11/h4-5H,2-3H2,1H3 |
InChI Key |
DAJRPQGJOXMXSW-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC2=C1CCC2=O |
Canonical SMILES |
CC1=CN=CC2=C1CCC2=O |
Synonyms |
7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) |
Origin of Product |
United States |
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